molecular formula C10H14N2S B1519006 3-[(4-Methylphenyl)amino]propanethioamide CAS No. 1049874-17-0

3-[(4-Methylphenyl)amino]propanethioamide

Cat. No. B1519006
M. Wt: 194.3 g/mol
InChI Key: CFOGRYQPLKEQCN-UHFFFAOYSA-N
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Description

“3-[(4-Methylphenyl)amino]propanethioamide” is a chemical compound with the molecular formula C10H14N2S and a molecular weight of 194.3 . Its IUPAC name is 3-(4-toluidino)propanethioamide .


Molecular Structure Analysis

The InChI code for “3-[(4-Methylphenyl)amino]propanethioamide” is 1S/C10H14N2S/c1-8-2-4-9(5-3-8)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Aromatase Inhibitors

Research on derivatives of aminophenyl compounds has demonstrated significant applications in the development of aromatase inhibitors, which are crucial for the treatment of hormone-dependent breast cancer. The study by Hartmann and Batzl (1986) highlights the synthesis and biological evaluation of 3-alkyl-substituted aminophenyl derivatives as potent inhibitors of estrogen biosynthesis, showing a stronger inhibition than aminoglutethimide, a previously used treatment (Hartmann & Batzl, 1986).

Drug Metabolism

In another domain, Zmijewski et al. (2006) explored the application of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide derivatives. This approach supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, demonstrating the utility in drug metabolism studies (Zmijewski et al., 2006).

Organic Synthesis

Vishwanatha et al. (2013) reviewed the applications of Propanephosphonic acid anhydride (T3P®) in organic synthesis, indicating its versatility as a coupling and dehydrating agent for a variety of chemical reactions, including large-scale synthesis of drug molecules. This highlights the broad utility of such compounds in facilitating complex organic reactions (Vishwanatha et al., 2013).

Alzheimer Disease Research

Aisen et al. (2006) conducted a Phase II study on 3-amino-1-propanesulfonic acid (3APS) for Alzheimer disease, focusing on its safety, tolerability, and effects on amyloid β levels in patients. This research underlines the potential of amino propanesulfonic derivatives in addressing neurodegenerative diseases (Aisen et al., 2006).

Biochemical Applications

Gunsalus et al. (1978) investigated 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues for their substrates in methyl-coenzyme M reductase, showcasing the significance of such derivatives in biochemical pathways related to methane biosynthesis. This study provides insights into enzymatic reactions critical for microbial metabolism (Gunsalus et al., 1978).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-(4-methylanilino)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8-2-4-9(5-3-8)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOGRYQPLKEQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)amino]propanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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